molecular formula C19H17NO3 B14951176 2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B14951176
M. Wt: 307.3 g/mol
InChI Key: DUPZBSNYJHFFCD-UHFFFAOYSA-N
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Description

2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 2H-chromene-3-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities. Compared to similar compounds, it may offer enhanced stability and specific interactions with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-oxo-N-(2,4,6-trimethylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-8-12(2)17(13(3)9-11)20-18(21)15-10-14-6-4-5-7-16(14)23-19(15)22/h4-10H,1-3H3,(H,20,21)

InChI Key

DUPZBSNYJHFFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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